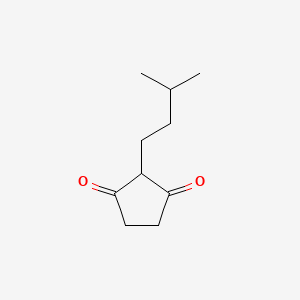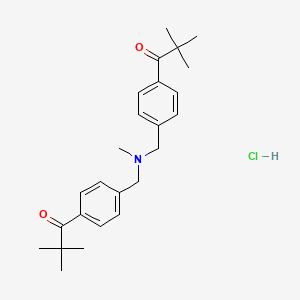
2-Isopentyl-1,3-cyclopentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopentyl-1,3-cyclopentanedione is an organic compound with the molecular formula C10H16O2 It is a derivative of 1,3-cyclopentanedione, where an isopentyl group is attached to the second carbon of the cyclopentanedione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-1,3-cyclopentanedione typically involves the alkylation of 1,3-cyclopentanedione. One common method is the reaction of 1,3-cyclopentanedione with isopentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopentyl-1,3-cyclopentanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The isopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted cyclopentanediones.
Wissenschaftliche Forschungsanwendungen
2-Isopentyl-1,3-cyclopentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isopentyl-1,3-cyclopentanedione involves its interaction with various molecular targets. The diketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This can lead to the formation of stable adducts, which can modulate the activity of enzymes or other proteins. The isopentyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentanedione: The parent compound, which lacks the isopentyl group.
2-Methyl-1,3-cyclopentanedione: A similar compound with a methyl group instead of an isopentyl group.
2-Ethyl-1,3-cyclopentanedione: Another similar compound with an ethyl group.
Uniqueness
2-Isopentyl-1,3-cyclopentanedione is unique due to the presence of the isopentyl group, which can significantly influence its chemical reactivity and biological activity. The larger alkyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Eigenschaften
CAS-Nummer |
827-03-2 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-(3-methylbutyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-7(2)3-4-8-9(11)5-6-10(8)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
TYOWQTJGWOMCML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996277.png)
![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B11996281.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)







![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)
